An In-Depth Technical Guide to 3-Hydroxypent-4-enenitrile: A Natural Product with Chemopreventive Potential
An In-Depth Technical Guide to 3-Hydroxypent-4-enenitrile: A Natural Product with Chemopreventive Potential
Introduction
3-Hydroxypent-4-enenitrile, a fascinating chiral molecule, stands at the crossroads of natural product chemistry and drug development. Found in cruciferous vegetables, this cyanohydrin has garnered significant attention for its potential chemopreventive properties. This technical guide provides a comprehensive overview of its chemical identity, synthesis, biological activity, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
Nomenclature and Identification
The nomenclature of this compound can vary, leading to potential ambiguity. To ensure clarity, this section delineates its various identifiers.
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Systematic IUPAC Name: 3-hydroxypent-4-enenitrile
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Common Name: Crambene
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Synonyms: 1-cyano-2-hydroxy-3-butene, 3-hydroxy-4-pentenenitrile, 4-pentenenitrile, 3-hydroxy-[1]
CAS Numbers: The Chemical Abstracts Service (CAS) has assigned different numbers, which typically distinguish between the racemic mixture and its individual enantiomers:
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Racemic Mixture (±)-3-hydroxypent-4-enenitrile: 27451-36-1[2]
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(3R)-3-hydroxypent-4-enenitrile: 7451-85-6[3]
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Unspecified Stereochemistry: 6071-81-4[1]
It is crucial for researchers to specify the stereochemistry when reporting on or utilizing this compound, as biological activity is often enantiomer-dependent.
Physicochemical Properties
A summary of the key physicochemical properties of 3-hydroxypent-4-enenitrile is presented in the table below. It is important to note that some of these values are estimated due to limited experimental data in the literature.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | [3] |
| Molecular Weight | 97.12 g/mol | [3] |
| Boiling Point (estimated) | 247.0 °C at 760 mmHg | [2] |
| Flash Point (estimated) | 103.2 °C | [2] |
| Solubility in Water (estimated) | 1.28 x 10⁵ mg/L at 25 °C | [2] |
| logP (o/w) (estimated) | -0.040 | [2] |
Synthesis and Natural Occurrence
Natural Sources and Extraction
3-Hydroxypent-4-enenitrile is a naturally occurring compound found in plants of the Brassicaceae family, most notably in Crambe abyssinica (Abyssinian mustard). It is formed from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites characteristic of this plant family.
A general laboratory-scale procedure for the extraction of crambene from defatted Crambe abyssinica seed meal involves solvent extraction. While a detailed, standardized protocol is not widely published, the principles involve solid-liquid extraction using a suitable organic solvent, followed by purification steps such as chromatography to isolate the compound. The efficiency of extraction is influenced by factors such as the particle size of the meal, the choice of solvent, temperature, and extraction time.
Chemical Synthesis
The chemical synthesis of 3-hydroxypent-4-enenitrile can be approached through the nucleophilic addition of a cyanide equivalent to an appropriate electrophile. A logical retrosynthetic approach involves the disconnection of the C2-C3 bond, suggesting acrolein and the anion of acetonitrile as starting materials.
Conceptual Synthetic Workflow:
Caption: Retrosynthetic analysis of 3-hydroxypent-4-enenitrile.
Detailed Protocol for Synthesis (Hypothetical, based on standard organic reactions):
This protocol is illustrative and should be optimized and validated in a laboratory setting.
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Preparation of the Acetonitrile Anion:
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To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.
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Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
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Add a solution of anhydrous acetonitrile in THF dropwise to the LDA solution. The formation of the acetonitrile anion is typically rapid.
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Reaction with Acrolein:
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To the solution of the acetonitrile anion at -78 °C, add a solution of freshly distilled acrolein in THF dropwise. It is critical to maintain a low temperature to favor the 1,2-addition product over the 1,4-addition (Michael addition) product.
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Monitor the reaction by thin-layer chromatography (TLC).
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Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-hydroxypent-4-enenitrile.
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Spectroscopic Characterization
Accurate characterization of 3-hydroxypent-4-enenitrile is essential for its identification and quality control. The following are the expected spectroscopic features:
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the vinyl protons, the methine proton adjacent to the hydroxyl and vinyl groups, and the methylene protons adjacent to the nitrile group. The chemical shifts (δ) and coupling constants (J) are crucial for structural confirmation.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the nitrile carbon, the two sp² carbons of the vinyl group, the carbon bearing the hydroxyl group, and the methylene carbon.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
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C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.[4]
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C=C stretch: A band in the region of 1640-1680 cm⁻¹.
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=C-H stretch: A band typically above 3000 cm⁻¹.
Mass Spectrometry: Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. The predicted m/z values for various adducts are provided in the table below.
| Adduct | m/z |
| [M+H]⁺ | 98.060041 |
| [M+Na]⁺ | 120.04198 |
| [M-H]⁻ | 96.045489 |
Biological Activity and Mechanism of Action
Chemoprevention via Nrf2-ARE Pathway Activation
The primary biological activity of interest for 3-hydroxypent-4-enenitrile (Crambene) is its ability to induce phase II detoxification enzymes, which play a critical role in protecting cells from carcinogens and oxidative stress. This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Mechanism of Action:
Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.
Electrophilic compounds, such as isothiocyanates and nitriles derived from glucosinolate hydrolysis, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is no longer targeted for degradation, and it can accumulate and translocate to the nucleus.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including:
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NAD(P)H:quinone oxidoreductase 1 (NQO1): Detoxifies quinones and other electrophilic compounds.
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Glutathione S-transferases (GSTs): Catalyze the conjugation of glutathione to a wide variety of electrophilic carcinogens, facilitating their detoxification and excretion.[1]
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Heme oxygenase-1 (HO-1): An antioxidant enzyme that catabolizes heme to produce biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
The upregulation of these and other phase II enzymes enhances the cell's capacity to neutralize carcinogens and reactive oxygen species, thereby reducing the risk of DNA damage and subsequent malignant transformation.
Signaling Pathway Diagram:
Caption: Nrf2-ARE signaling pathway activated by 3-hydroxypent-4-enenitrile.
Applications in Drug Development and Organic Synthesis
The unique structure of 3-hydroxypent-4-enenitrile, featuring a chiral center and multiple functional groups, makes it a valuable building block in organic synthesis.
Chiral Precursor in Natural Product Synthesis
The enantiomerically pure forms of 3-hydroxypent-4-enenitrile are particularly useful as chiral synthons. A notable example is its application in the total synthesis of marine alkaloids, such as those belonging to the lepadiformine family.[5][6][7][8] The stereocenter at C3 can be used to control the stereochemistry of subsequent transformations, enabling the asymmetric synthesis of complex target molecules.
Safety and Handling
Toxicology
3-Hydroxypent-4-enenitrile is a toxic compound and should be handled with appropriate precautions.
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Acute Oral Toxicity: The LD50 in rats is reported to be 200 mg/kg.[2]
General Handling Precautions
Given the toxicity and the general hazards associated with nitriles and allylic alcohols, the following handling procedures are recommended:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
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Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
3-Hydroxypent-4-enenitrile is a molecule of significant interest due to its natural origin, potent biological activity, and utility as a synthetic building block. Its ability to activate the Nrf2-ARE pathway underscores its potential as a lead compound for the development of chemopreventive agents. Further research into its enantioselective synthesis, detailed biological mechanisms, and applications in the total synthesis of complex natural products will undoubtedly continue to expand our understanding and utilization of this versatile compound.
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(3S)-3-hydroxy-4-methylpent-4-enenitrile. PubChem. National Institutes of Health. [Link]
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3-Hydroxy-4-methylpent-4-enenitrile | C6H9NO | CID 91315228. PubChem. National Institutes of Health. [Link]
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